molecular formula C5H12O4 B1255174 Pentane-1,2,4,5-tetrol CAS No. 92691-36-6

Pentane-1,2,4,5-tetrol

Cat. No. B1255174
CAS RN: 92691-36-6
M. Wt: 136.15 g/mol
InChI Key: VHDMXHLHMMROPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-D-arabinitol, also known as 1, 2, 4, 5-pentanetetrol or pentane-1, 2, 4, 5-tetrol, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). 3-Deoxy-D-arabinitol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3-deoxy-D-arabinitol is primarily located in the cytoplasm. 3-Deoxy-D-arabinitol can be biosynthesized from pentane. Outside of the human body, 3-deoxy-D-arabinitol can be found in herbs and spices. This makes 3-deoxy-D-arabinitol a potential biomarker for the consumption of this food product.
3-deoxypentitol is a tetrol consisting of pentane with four hydroxy substituents placed at positions 1, 2, 4 and 5. It derives from a hydride of a pentane.

Scientific Research Applications

1. High Energy Density Materials

Pentane-1,2,4,5-tetrol derivatives have potential applications in the field of high energy density materials (HEDMs). Studies on polynitrobicyclo[1.1.1]pentanes, which are structurally related to Pentane-1,2,4,5-tetrol, have shown promising results for defense applications due to their high heat of formation and stability (Ghule et al., 2011).

2. Sonochemistry and Sonocatalysis

In the field of sonochemistry and sonocatalysis, derivatives of Pentane-1,2,4,5-tetrol have been utilized as precursors for complex chemical reactions. For instance, labeled precursors derived from Pentane-1,2,4,5-tetrol have been synthesized for specific biochemical studies (Suslick et al., 1982).

3. Host Compound for Inclusion Complexes

Pentane-1,2,4,5-tetrol and its derivatives have been identified as efficient and selective host compounds. Their unique structural characteristics, such as a rigid anti-conformation backbone and syn-oriented hydroxy groups, enable the formation of stable inclusion complexes, which can be useful in various chemical applications (Barton et al., 2013).

4. Development of Industrial Processes

Pentane-1,2,4,5-tetrol derivatives have been used in developing industrial processes like azeotropic distillation schemes for purifying organic solvents such as tetrahydrofuran. These processes are critical for the large-scale production of high-purity chemicals (Chang & Shih, 1989).

5. Novel Organic Synthesis and Structural Analysis

Derivatives of Pentane-1,2,4,5-tetrol have been synthesized for use in organic chemistry, including the development of novel compounds and the study of their structural properties. This has implications in various fields, such as pharmaceuticals and materials science (Jung, 2001).

properties

CAS RN

92691-36-6

Product Name

Pentane-1,2,4,5-tetrol

Molecular Formula

C5H12O4

Molecular Weight

136.15 g/mol

IUPAC Name

pentane-1,2,4,5-tetrol

InChI

InChI=1S/C5H12O4/c6-2-4(8)1-5(9)3-7/h4-9H,1-3H2

InChI Key

VHDMXHLHMMROPO-UHFFFAOYSA-N

SMILES

C(C(CO)O)C(CO)O

Canonical SMILES

C(C(CO)O)C(CO)O

melting_point

102°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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